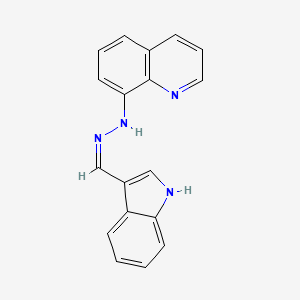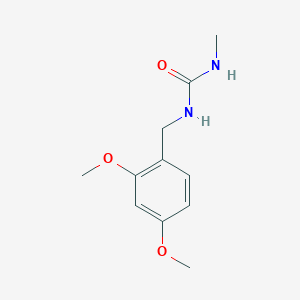![molecular formula C42H22N6S2 B14121881 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B14121881.png)
7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile is a complex organic compound with the molecular formula C42H22N6S2 and a molecular weight of 674.8 g/mol . This compound is characterized by its unique structure, which includes phenothiazine and quinoxaline moieties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the phenothiazine moiety. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and bromine.
Scientific Research Applications
7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular function. The pathways involved can include the inhibition of specific enzymes or the modulation of signal transduction pathways .
Comparison with Similar Compounds
When compared to similar compounds, such as 7,10-Di(10H-phenoxazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile, 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile stands out due to its unique structural features and enhanced photophysical properties. Other similar compounds include 7,10-bis(phenothiazine)-2,3-dicyanopyrazino phenanthrene .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C42H22N6S2 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
7,10-di(phenothiazin-10-yl)phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C42H22N6S2/c43-23-31-32(24-44)46-42-28-20-18-26(48-35-11-3-7-15-39(35)50-40-16-8-4-12-36(40)48)22-30(28)29-21-25(17-19-27(29)41(42)45-31)47-33-9-1-5-13-37(33)49-38-14-6-2-10-34(38)47/h1-22H |
InChI Key |
XQHYBWFDEJPBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC5=C(C=C4)C6=NC(=C(N=C6C7=C5C=C(C=C7)N8C9=CC=CC=C9SC1=CC=CC=C18)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid](/img/structure/B14121809.png)
![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14121826.png)



![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121863.png)
![3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14121868.png)




![N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B14121910.png)
